molecular formula C7H10O3S B2510731 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid CAS No. 135813-39-7

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

Cat. No.: B2510731
CAS No.: 135813-39-7
M. Wt: 174.21
InChI Key: GZSSVTISFWIFHB-UHFFFAOYSA-N
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Description

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a heterocyclic organic compound that has gained significant attention due to its diverse range of applications in scientific research. This compound is a derivative of 1,4-oxathiin, a type of sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 2-ethyl-5-nitrothiophene-3-carboxylic acid with hydrazine hydrate, followed by cyclization under basic conditions. The reaction conditions can be optimized for high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has been explored for its potential in various scientific research applications, including:

    Antibacterial Applications: The compound has shown efficacy in combating bacterial infections, particularly against gram-negative bacterial pathogens.

    Hypoglycemic Activity: Derivatives of the compound have been investigated for their potential in regulating blood glucose levels.

    Antimicrobial Efficacy: The compound and its derivatives have demonstrated significant activity against a variety of infections, including systemic, pulmonary, dermal, and urinary tract infections.

    Applications in Tuberculosis Treatment: Certain derivatives have shown comparable activity to traditional antimicrobials in treating Mycobacterium tuberculosis infections.

Mechanism of Action

The mechanism of action of 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act by inhibiting succinate dehydrogenase, an enzyme involved in the electron transport chain. This inhibition prevents the reduction of ubiquinone, thereby disrupting cellular respiration in bacteria.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid include other derivatives of 1,4-oxathiin, such as 2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of antibacterial and antimicrobial research.

Properties

IUPAC Name

6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSSVTISFWIFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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